1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted at position 1 with a 4-methylphenyl group and at position 5 with a pyridin-3-yl moiety. The carboxamide group at position 4 is linked to a pyridin-3-ylmethyl substituent. The triazole ring provides a rigid, planar structure with hydrogen-bonding capabilities, while the pyridinyl groups enhance solubility and serve as hydrogen-bond acceptors.
Properties
IUPAC Name |
1-(4-methylphenyl)-5-pyridin-3-yl-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O/c1-15-6-8-18(9-7-15)27-20(17-5-3-11-23-14-17)19(25-26-27)21(28)24-13-16-4-2-10-22-12-16/h2-12,14H,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPDYILSDAOJQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the appropriate phenyl derivative with sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group under strong oxidizing conditions.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl or carbonyl derivative, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various pathogens including Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves interference with bacterial cell wall synthesis or inhibition of nucleic acid synthesis.
Case Study:
A study synthesized a series of triazole derivatives and evaluated their antimicrobial efficacy. Among these, specific compounds demonstrated moderate to potent activity against common bacterial strains .
Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. The structural features of 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide suggest it may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction or cell cycle arrest.
Case Study:
In a recent investigation, triazole derivatives were screened for their anticancer activity against breast cancer cell lines. Compounds with similar structures showed promising results, indicating potential pathways for further development .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole compounds has also been documented. These compounds may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis or chronic inflammation.
Case Study:
A series of triazole derivatives were evaluated for their anti-inflammatory activity, demonstrating significant effects in reducing inflammation markers in vitro .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide would depend on its specific interactions with biological targets. Potential molecular targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Based Carboxamides
Example : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide
- Core Structure : Pyrazole (vs. triazole in the target compound).
- Substituents : Chlorophenyl groups at positions 1 and 5, 4-methyl, and 3-pyridylmethyl carboxamide.
- Biological Activity: Acts as a potent cannabinoid CB1 receptor antagonist (IC50 = 0.139 nM) .
- Key Differences :
- The pyrazole core lacks the triazole’s nitrogen-rich environment, reducing dipole interactions.
- Chlorophenyl groups increase lipophilicity but may reduce solubility compared to pyridinyl substituents.
- Higher potency at CB1 receptors suggests pyrazole derivatives may excel in receptor antagonism, whereas triazoles could offer metabolic stability advantages.
Triazole-Pyrazole Hybrids
Example : 4-(4-Methoxyphenyl)-1-(5-methyl-1-(4-nitrophenyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole
- Core Structure : Triazole linked to pyrazole.
- Substituents : Methoxyphenyl (triazole), nitrophenyl (pyrazole).
- Key Differences :
- The nitro group introduces electron-withdrawing effects, altering electronic properties and reactivity.
- Hybrid structures may exhibit dual binding modes but face synthetic complexity compared to the target compound’s simpler triazole-carboxamide design.
Carbothioamide Derivatives
Example : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Core Structure : Triazole-pyrazole-carbothioamide.
- Substituents : Fluorophenyl, methylphenyl, and phenylthiocarbamide.
- Structural Insights : X-ray data reveal planar triazole-pyrazole systems with sulfur enhancing lipophilicity .
- Key Differences: Thiocarbamide (C=S) vs. carboxamide (C=O) reduces hydrogen-bond donor capacity but increases metabolic stability. Fluorine’s electronegativity may improve target binding but reduce solubility.
c-Met Inhibitors with Pyrazolone Cores
Example : AMG 458 (Pyrazolone-based c-Met inhibitor)
- Core Structure : Pyrazolone.
- Substituents: Hydroxyalkyl side chain, quinoline moiety.
- Biological Activity : Selective c-Met inhibition with oral bioavailability; metabolite studies highlight the importance of blocking metabolic hotspots .
- Key Differences :
- Pyrazolone’s ketone group offers distinct electronic effects vs. triazole’s aromatic nitrogens.
- Hydroxyalkyl chains improve solubility but may introduce metabolic liabilities absent in the target compound’s pyridinyl groups.
Structural and Functional Analysis Table
Key Findings and Implications
- Triazole vs. Pyrazoles, with fewer nitrogens, may prioritize hydrophobic interactions (e.g., CB1 antagonists).
- Substituent Effects :
- Pyridinyl groups improve solubility and hydrogen-bonding vs. chlorophenyl’s lipophilicity.
- Carboxamide vs. carbothioamide alters hydrogen-bond capacity and metabolic pathways.
- Synthetic Accessibility : Click chemistry (copper-catalyzed triazole formation) is widely applicable, as seen in , suggesting feasible synthesis for the target compound.
Biological Activity
1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide, also known as L806-3124, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anticancer, antiviral, and anti-inflammatory activities, supported by recent research findings and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Compound ID | L806-3124 |
| Molecular Weight | 370.41 g/mol |
| Molecular Formula | C21H18N6O |
| LogP | 1.7597 |
| Polar Surface Area | 69.199 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have demonstrated that triazole-containing compounds exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to induce apoptosis in various cancer cell lines by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This leads to the release of cytochrome c into the cytoplasm and subsequent activation of caspase pathways .
- Cell Line Studies : In vitro tests revealed IC50 values of 2.70 µM against Eca109, 5.04 µM against EC9706, and 4.44 µM against SMMC7721 cell lines, indicating potent cytotoxic effects compared to standard treatments .
Antiviral Activity
The biological activity of triazoles extends to antiviral properties:
- Broad-Spectrum Activity : Compounds similar to L806-3124 have demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses in tissue cultures. This includes efficacy at non-toxic dosage levels, making them promising candidates for further development .
Anti-inflammatory Effects
The anti-inflammatory potential of L806-3124 has also been explored:
- Inhibition of NF-κB Signaling : The compound can inhibit the phosphorylation of P65 protein in the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines . This mechanism contributes to its neuroprotective effects observed in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have focused on the biological activity of triazole derivatives:
- Neuroprotective Effects : One study highlighted that a related triazole compound showed significant neuroprotection in scopolamine-induced Alzheimer's disease models, improving learning and memory impairment through its anti-inflammatory actions .
- Cell Cycle Arrest : Research indicates that certain triazole derivatives can arrest cancer cell growth at the G2/M phase of the cell cycle, demonstrating their potential as therapeutic agents against malignancies .
Q & A
Q. What are the standard synthetic routes for 1-(4-methylphenyl)-5-(pyridin-3-yl)-N-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for high specificity and yield. Key steps include:
- Azide preparation : Functionalization of precursors (e.g., 4-methylphenyl azide).
- Alkyne coupling : Reaction with pyridinyl-substituted alkynes.
- Carboxamide formation : Post-cycloaddition functionalization using [(pyridin-3-yl)methyl]amine.
Q. Optimization factors :
- Catalysts : Copper(I) iodide (CuI) or copper sulfate with sodium ascorbate .
- Solvents : DMSO or acetonitrile for solubility and reactivity .
- Temperature : 50–80°C for 12–24 hours .
| Reaction Parameter | Typical Conditions | Impact on Yield |
|---|---|---|
| Catalyst | CuI (0.1–0.2 eq) | Increases cycloaddition rate |
| Solvent | DMSO/THF (1:1) | Enhances reagent solubility |
| Time | 16–24 hours | Maximizes conversion |
Q. Reference :
Q. How is the compound characterized post-synthesis?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and purity (e.g., H NMR for methylphenyl protons, C NMR for triazole carbons) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., triazole ring geometry) .
- HPLC : Assesses purity (>95% typical for bioactive studies) .
Q. Example Data :
- X-ray : Bond length of triazole N–N = 1.32 Å, confirming aromaticity .
- H NMR : Pyridine protons at δ 8.5–9.0 ppm .
Q. Reference :
Q. What initial biological screening assays are recommended for this compound?
Q. How can researchers address low yields in CuAAC synthesis?
Common Issues & Solutions :
- Byproduct Formation : Optimize stoichiometry (azide:alkyne = 1:1.2) to minimize unreacted intermediates .
- Catalyst Deactivation : Use degassed solvents to prevent copper oxidation .
- Temperature Sensitivity : Microwave-assisted synthesis reduces reaction time (30 mins at 100°C) .
Case Study : A 61% yield was achieved using CuSO/sodium ascorbate in THF/HO at 50°C for 16 hours .
Q. Reference :
Q. How to resolve contradictions in reported biological activity data?
Scenario : Discrepancies in IC values across studies. Approach :
Q. What strategies elucidate the compound’s binding mode with biological targets?
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify H-bonding/π-stacking interactions .
- Molecular Docking : Use software (AutoDock Vina) to predict binding poses, validated by mutagenesis studies .
- SAR Studies : Modify substituents (e.g., methyl to methoxy) to assess activity changes .
Example : Pyridine-packing interactions with kinase ATP pockets were critical for inhibitory activity .
Q. Reference :
Q. How to design stability studies for long-term storage?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C suggests room-temperature stability) .
- HPLC-MS Monitoring : Track degradation products over 6–12 months at -20°C .
- Lyophilization : Improve shelf life by converting to stable amorphous solid .
Q. Reference :
Q. What computational methods predict pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
